![molecular formula C16H22N2O3 B323719 ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate](/img/structure/B323719.png)
ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate typically involves the reaction of 3-methylbenzoyl hydrazine with ethyl 3-oxobutanoate. The reaction is carried out under reflux conditions in an ethanolic solution. The reaction mixture is heated to reflux for a specified period, usually around 2 hours, to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazones.
Scientific Research Applications
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s hydrazone group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate involves its interaction with molecular targets through its hydrazone group. This group can form stable complexes with metal ions, which can influence various biochemical pathways. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate: Similar structure with an indole ring instead of a benzoyl group.
Ethyl (3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate: Contains a dinitrophenyl group instead of a methylbenzoyl group.
Uniqueness
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate is unique due to its specific hydrazone structure and the presence of a methylbenzoyl group
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C16H22N2O3/c1-5-14(16(20)21-6-2)12(4)17-18-15(19)13-9-7-8-11(3)10-13/h7-10,14H,5-6H2,1-4H3,(H,18,19)/b17-12- |
InChI Key |
XPNZNPZITSTAKW-ATVHPVEESA-N |
Isomeric SMILES |
CCC(/C(=N\NC(=O)C1=CC=CC(=C1)C)/C)C(=O)OCC |
SMILES |
CCC(C(=NNC(=O)C1=CC(=CC=C1)C)C)C(=O)OCC |
Canonical SMILES |
CCC(C(=NNC(=O)C1=CC=CC(=C1)C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Dimethylamino)benzylidene]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B323637.png)
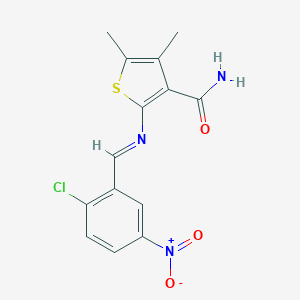
![2-[({5-Nitro-2-furyl}methylene)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B323639.png)
![2-{[(5-Bromo-2-thienyl)methylene]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B323640.png)
![METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE](/img/structure/B323642.png)
![2-amino-5-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxamide](/img/structure/B323643.png)
![N-[(5-methyl-2-thienyl)methylene]-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B323644.png)
![N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-3-iodobenzohydrazide](/img/structure/B323645.png)
![3,4-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B323648.png)
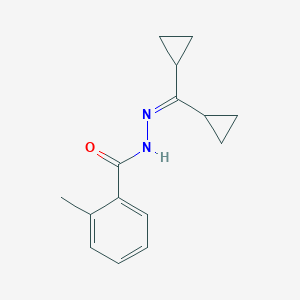
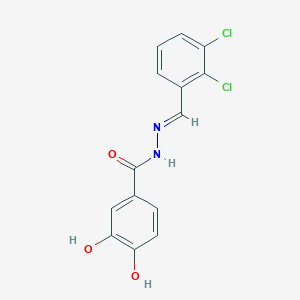
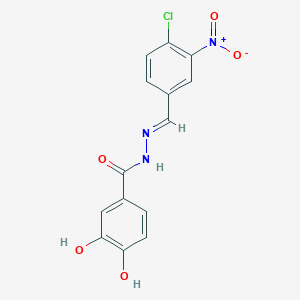
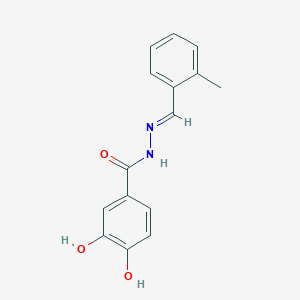
![N-[4-(dimethylamino)benzylidene]-2-fluoro-5-nitroaniline](/img/structure/B323660.png)
